2-methyl-6-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one
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Description
2-methyl-6-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one is a useful research compound. Its molecular formula is C18H22N6O2 and its molecular weight is 354.414. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as there are known solubility issues. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The compound, also known as Pralsetinib (BLU-667), is a highly efficient and selective inhibitor of the RET (c-RET) protein . The RET protein is a receptor tyrosine kinase involved in cell growth and differentiation. It has been implicated in several types of cancer, including non-small cell lung cancer (NSCLC) and thyroid cancer .
Mode of Action
Pralsetinib binds to the RET protein, inhibiting its activity. This prevents the RET protein from sending signals that promote cell growth and division. Pralsetinib has shown effective inhibition against common RET oncogenic mutations, with an IC50 value of approximately 0.4 nM .
Biochemical Pathways
By inhibiting the RET protein, Pralsetinib disrupts the signaling pathways that drive the growth and proliferation of cancer cells. This includes pathways involved in cell cycle progression, apoptosis, and angiogenesis .
Pharmacokinetics
The compound has good solubility in DMSO, with a solubility of ≥ 100 mg/mL (187.41 mM), but is insoluble in water . This suggests that the compound may have good bioavailability when administered orally in a suitable formulation.
Result of Action
In vitro studies have shown that Pralsetinib can specifically inhibit RET signaling and is more effective at inhibiting the proliferation of RET-mutated cell lines than other multi-kinase inhibitors . In vivo, Pralsetinib effectively inhibits NSCLC and thyroid cancer xenografts driven by various RET mutations and fusions, without inhibiting VEGFR2 .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s solubility suggests that it may be more effective in certain physiological environments than others. Additionally, the compound’s stability may be affected by factors such as temperature and pH. The compound is recommended to be stored at 4°C .
Properties
IUPAC Name |
2-methyl-6-(4-pyrimidin-2-ylpiperazine-1-carbonyl)-5,6,7,8-tetrahydrocinnolin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O2/c1-22-16(25)12-14-11-13(3-4-15(14)21-22)17(26)23-7-9-24(10-8-23)18-19-5-2-6-20-18/h2,5-6,12-13H,3-4,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGJTYHFBVQKLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C2CC(CCC2=N1)C(=O)N3CCN(CC3)C4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.